Dihydro-alpha-ionone
Description
Contextualization within Apocarotenoid and Norisoprenoid Chemistry
Dihydro-alpha-ionone is chemically classified as a C13-norisoprenoid. nih.govoup.com Norisoprenoids belong to a larger family of compounds known as apocarotenoids. biorxiv.orgnih.govnih.gov Apocarotenoids are formed through the oxidative cleavage of carotenoids, a process mediated by a class of enzymes called carotenoid cleavage dioxygenases (CCDs). oup.comnih.govfrontiersin.org
Specifically, C13-norisoprenoids like the ionones are derived from the enzymatic breakdown of carotenoids such as α-carotene and β-carotene. nih.govfrontiersin.org this compound is a derivative of alpha-ionone (B122830), from which it is most commonly synthesized via the catalytic hydrogenation of a double bond in the cyclohexene (B86901) ring. ontosight.aichemicalbook.com This structural modification from its parent compound, alpha-ionone, alters its aroma profile and stability. The degradation of carotenoids is a significant natural process that generates a wide array of volatile and non-volatile compounds that play crucial roles in plant signaling, defense, and as important contributors to the flavor and aroma of many fruits and flowers. oup.comnih.govacs.org
Table 1: Chemical Identity and Classification of this compound
| Property | Value |
|---|---|
| Chemical Name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)butan-2-one |
| Molecular Formula | C13H22O |
| Molecular Weight | 194.31 g/mol nih.gov |
| CAS Number | 31499-72-6 nih.gov |
| Compound Class | Sesquiterpenoid hmdb.ca, C13-Norisoprenoid nih.govoup.com |
| Parent Class | Apocarotenoid biorxiv.orgnih.gov |
| Precursor | alpha-Ionone ontosight.aiscentree.co |
Historical Perspectives and Evolution of Research on this compound
The study of this compound is intrinsically linked to the history of ionones, which began with their chemical synthesis before their widespread identification in nature. acs.org While the initial focus was on α- and β-ionone, known for their characteristic violet scent, research evolved to include their derivatives. This compound was identified as a valuable fragrance and flavor compound, prepared through the partial hydrogenation of α-ionone. chemicalbook.com
The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was a pivotal moment in the field, enabling the identification of trace amounts of norisoprenoids in complex natural matrices. acs.org This led to the discovery of this compound in a variety of natural sources. It has been reported in fruits like blackberries and raspberries, as well as in tea and peaches. thegoodscentscompany.comchemicalbook.com Its presence has also been noted in the essential oils of plants such as Persicaria hydropiper L. leaves. The evolution of research has moved from simple identification to understanding its formation in nature, its sensory impact, and more recently, its biosynthesis and potential ecological roles. researchgate.netresearchgate.net
Table 2: Selected Natural Occurrences of this compound
| Natural Source | Reference |
|---|---|
| Blackberry | chemicalbook.com |
| Red Raspberry | thegoodscentscompany.comchemicalbook.com |
| Peach | thegoodscentscompany.comchemicalbook.com |
| Green Tea | thegoodscentscompany.comchemicalbook.com |
| Champaca Concrete | thegoodscentscompany.com |
| Viola odorata (Violet) Flower Absolute | thegoodscentscompany.com |
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Modern research on this compound is multifaceted, focusing on its biological origins, synthesis, and functional roles. A significant frontier is the elucidation of its biosynthetic pathways and the development of biotechnological production methods.
Biosynthesis and Enzymatic Synthesis : The chemical synthesis via hydrogenation of alpha-ionone is well-established, but research is actively exploring its de novo biosynthesis in organisms. ontosight.aichemicalbook.com Studies are investigating the use of coupled enzyme systems, such as combining carotenoid cleavage dioxygenases (CCDs) with enoate reductases, to produce dihydro-ionones directly from carotenoids. researchgate.net This one-pot biosynthesis represents a novel and more sustainable approach compared to traditional chemical synthesis. researchgate.net Furthermore, chemo-enzymatic strategies are being developed for the enantioselective synthesis of specific ionone (B8125255) isomers, which is of great interest to the fragrance industry as different enantiomers can have distinct sensory properties. nih.govnih.govcabidigitallibrary.org
Ecological and Biological Roles : While the flavor and fragrance aspects of this compound are well-known, its biological functions are less understood. Research on related apocarotenoids suggests potential roles in plant-herbivore communication. For instance, while β-ionone can act as a repellent to certain insects, dihydro-β-ionone has been shown to be an attractant, indicating that subtle structural changes can dramatically alter ecological function. nih.gov Apocarotenoids like 3-oxo-7,8-dihydro-α-ionol also exhibit antimicrobial and antifungal activities, suggesting a potential defense role for related compounds in plants. biorxiv.org The precise ecological role of this compound itself remains a key unaddressed question.
Glycosylation and Metabolism in Planta : An emerging area of research is the study of apocarotenoid glycosides. In plants, compounds like dihydro-ionol (the alcohol precursor to the ketone) can be glycosylated, which is the attachment of a sugar moiety. biorxiv.orgresearchgate.net This process can alter the compound's solubility, stability, and transport within the plant. The identification of glycosidically bound norisoprenoids in fruits suggests that these forms may act as non-volatile precursors that release the aromatic aglycone during ripening or processing. researchgate.net Understanding the enzymes responsible for this glycosylation and the function of the resulting glycosides is a current research frontier. biorxiv.orgfrontiersin.org
Table 3: Current Research Frontiers for this compound
| Research Area | Key Focus and Unaddressed Questions |
|---|---|
| Biotechnological Production | Developing one-pot enzymatic systems to synthesize this compound from carotenoids. researchgate.net What are the most efficient enzymes and pathways for industrial-scale production? |
| Enantioselective Synthesis | Using lipase-mediated resolutions and other chemo-enzymatic methods to produce enantiomerically pure isomers. nih.govnih.gov What are the distinct sensory properties and biological activities of each enantiomer? cabidigitallibrary.org |
| Plant-Herbivore Interactions | Investigating the potential role of this compound as an attractant or repellent for insects, similar to related norisoprenoids. nih.gov |
| Metabolism and Glycosylation | Identifying and characterizing the enzymes (e.g., UGTs) that glycosylate this compound precursors in plants. biorxiv.orgfrontiersin.org What is the physiological role of these glycosylated forms? researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,12H,5,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJCHCSUEGPIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1CCC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865599 | |
| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow, oily liquid | |
| Record name | Dihydro-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 80% alcohol (in ethanol) | |
| Record name | Dihydro-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.927 | |
| Record name | Dihydro-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
31499-72-6 | |
| Record name | Dihydro-α-ionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31499-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dihydro-alpha-ionone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031499726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone | |
| Source | EPA DSSTox | |
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| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.037 | |
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| Record name | DIHYDRO-.ALPHA.-IONONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9Z50AR5 | |
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Advanced Synthetic Methodologies for Dihydro Alpha Ionone and Its Stereoisomers
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic strategies leverage the high selectivity of enzymes to create stereochemically pure intermediates, which are then converted to the final product through chemical reactions. This combination allows for the efficient production of enantiomerically enriched compounds that are difficult to obtain through traditional chemistry alone. An effective strategy for the enantioselective synthesis of dihydro-ionone isomers involves a lipase-mediated resolution protocol as a key step. rsc.orgnih.gov
A pivotal step in the chemo-enzymatic synthesis of specific dihydro-alpha-ionone stereoisomers is the kinetic resolution of precursor molecules using lipases. Kinetic resolution is a technique for separating a racemic mixture (an equal mix of two enantiomers) by reacting it with a chiral catalyst or reagent that interacts with each enantiomer at a different rate.
In this context, a racemic mixture of a key precursor, a 4-hydroxy-γ-ionone derivative, is subjected to acetylation using an enzyme catalyst. rsc.orgacs.org Lipase (B570770) PS, an enzyme from Pseudomonas cepacia, is frequently used for this purpose, with vinyl acetate (B1210297) serving as the acetyl group donor. acs.org The lipase selectively acetylates one enantiomer of the precursor alcohol much faster than the other. researchgate.netgoogle.com The reaction is carefully monitored and stopped at approximately 50% conversion. acs.org
At this point, the mixture contains an unreacted alcohol of high enantiomeric purity and an acetylated product (an acetate) of the opposite configuration, also with high enantiomeric purity. rsc.orgnih.gov For example, the kinetic acetylation of racemic 4-hydroxy-γ-ionone derivative 6a yields the unreacted alcohol (+)-6a with 99% diastereomeric excess (de) and 92% enantiomeric excess (ee), alongside the acetate product (–)-8 with 99% de and 99% ee. acs.org These two enantiomerically enriched compounds can then be separated chromatographically and serve as distinct precursors for different stereoisomers of the final product. researchgate.netresearchgate.net
| Product | Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Unreacted Alcohol | (+)-6a | 99% | 92% |
| Acetylated Product | (–)-8 | 99% | 99% |
The success of the chemo-enzymatic route relies heavily on the high degree of selectivity exhibited by the enzyme. The lipase-mediated acetylation of 4-hydroxy-γ-ionone precursors is a prime example of both a diastereoselective and an enantioselective transformation. rsc.orgnih.gov The reaction demonstrates high enantioselectivity by distinguishing between the two enantiomers of the racemic alcohol. sit.edu.cn Furthermore, it shows complete diastereoselectivity, exclusively transforming the cis isomers of the substrate while leaving the trans isomers untouched. acs.org
This high fidelity ensures that the resulting intermediates are not only enantiopure but also diastereomerically pure, which is crucial for the synthesis of a single, specific final isomer. rsc.org The enzymatic approach has proven to be a valuable and practical method for accessing enantiomerically enriched norterpenoid odorants derived from the ionone (B8125255) skeleton. acs.org Beyond lipases, other enzymes and microorganisms have been explored for their ability to selectively transform ionones. For instance, various strains of Streptomyces have been shown to hydroxylate α-ionone with high regio- and stereoselectivity, producing specific hydroxy-α-ionone enantiomers. Similarly, fungal peroxygenases can oxygenate α-ionone, preferentially forming 3-hydroxy-α-ionone.
Lipase-Mediated Resolution and Kinetic Acetylation Protocols for this compound Precursors
Total and Semi-Synthetic Chemical Routes
Purely chemical methods provide alternative pathways to this compound and its derivatives, starting from readily available materials like α-ionone. These routes employ a series of controlled chemical reactions to build and modify the molecular structure with precision.
A common semi-synthetic route to dihydro-ionone derivatives begins with commercially available racemic α-ionone. rsc.orgacs.org The synthesis involves a sequence of regioselective and stereospecific reactions to create the necessary precursors for subsequent steps.
A key transformation is the epoxidation of the α-ionone double bond. This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), which results in a mixture of cis and trans epoxides. rsc.orgacs.org These diastereomeric epoxides can often be separated. rsc.org Following epoxidation, a regiospecific hydrogenation of the epoxide is carried out, for example, using H₂ gas and a Raney Nickel catalyst. acs.org This reaction selectively opens the epoxide ring to form an allylic alcohol, which is the key substrate for the subsequent enzyme-catalyzed resolution step described previously. rsc.org The base-mediated isomerization of the epoxy-α-ionone is another critical step for creating the desired γ-ionone skeleton before the enzymatic resolution. acs.orgresearchgate.net
Palladium catalysis is a powerful tool in modern organic synthesis and plays a crucial role in the final steps of the chemo-enzymatic pathway to dihydro-ionone isomers. After the lipase-mediated kinetic resolution yields an enantiomerically pure acetate, this acetate group is removed via a palladium-catalyzed reductive elimination. rsc.orgnih.govsit.edu.cn
This reaction is stereospecific, meaning it proceeds without scrambling the carefully established stereochemistry of the intermediate. rsc.org The process typically involves treating the allylic acetate with a palladium catalyst, such as one complexed with phosphine (B1218219) ligands, in the presence of a hydrogen source like triethylammonium (B8662869) formate. acs.org This step efficiently removes the acetoxy group and introduces a double bond, leading to the formation of the target enantioenriched dihydro-γ-ionone isomer with excellent yield and high enantiomeric excess. nih.govsit.edu.cn For example, this palladium-mediated elimination converts the acetate (–)-8 into the 10-ethyl-7,8-dihydro-γ-ionone isomer (–)-7 with 99% ee. acs.org
| Step | Reaction | Reagents | Key Outcome |
|---|---|---|---|
| 1 | Epoxidation | m-chloroperbenzoic acid (m-CPBA) | Formation of cis/trans epoxides from α-ionone. |
| 2 | Regiospecific Hydrogenation | H₂ / Raney Nickel | Formation of allylic alcohol precursors. |
| 3 | Palladium-Mediated Elimination | Palladium catalyst, triethylammonium formate | Reductive removal of acetate to form the final product. |
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are powerful methods for constructing ring systems, including dihydrofuran derivatives. Dihydrofurans are five-membered heterocyclic compounds that are important structural motifs in many biologically active molecules and serve as versatile synthetic intermediates.
One common method for synthesizing dihydrofurans is through a [4+1] cycloaddition. For example, a gold(I)-catalyzed formal [4+1] cycloaddition between α-diazoesters and propargyl alcohols provides access to a variety of 2,5-dihydrofurans. Another major pathway is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile. The reaction of zwitterionic species, generated from dimethoxycarbene and dimethyl acetylenedicarboxylate, with carbonyl compounds offers a one-pot synthesis of highly substituted dihydrofuran derivatives in high yields. Furthermore, oxidative [3+2] cycloadditions of 1,3-dicarbonyl compounds with various alkenes, mediated by reagents like manganese(III) acetate, can produce multi-substituted 4,5-dihydrofurans regioselectively.
Palladium-Mediated Elimination and Reductive Reactions
Precursor Utilization in this compound Synthesis
The synthesis of this compound and its related structures often commences from readily available ionone precursors. The choice of starting material and the synthetic route employed are pivotal in determining the final product's structure, yield, and stereochemical properties.
The most direct and industrially significant method for producing this compound is through the derivatization of alpha-ionone (B122830). This is primarily achieved via catalytic hydrogenation, which selectively reduces the double bond in the cyclohexene (B86901) ring of the alpha-ionone molecule. Various catalysts have been employed for this transformation, with palladium on carbon (Pd/C) and skeletal nickel catalysts being the most common. The reaction conditions are typically optimized to achieve high yields and purity, often involving mild temperatures and pressures.
Another sophisticated approach involves a multi-step chemo-enzymatic sequence to convert alpha-ionone into related dihydro-gamma-ionone derivatives. For instance, the synthesis of enantiomerically enriched 10-ethyl-7,8-dihydro-gamma-ionone has been demonstrated starting from racemic alpha-ionone. nih.gov This process includes epoxidation of alpha-ionone with reagents like m-chloroperbenzoic acid, followed by regiospecific hydrogenation using a Raney nickel catalyst to yield allylic alcohols. nih.gov Subsequent enzymatic resolution and further chemical modifications lead to the desired dihydro-gamma-ionone isomers. nih.gov
The derivatization from gamma-ionone (B106490) scaffolds to yield this compound is less direct. One patented method describes a complex process starting from geranyl acetone (B3395972), which is first cyclized to form a mixture of ionone isomers, including a gamma-ionone derivative, protected as a cyclic oxazo compound. google.com This mixture is then subjected to a series of reactions including reduction and hydrolysis to yield a mixture of dihydro-ionone isomers, which includes this compound. google.com
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Alpha-Ionone
| Catalyst | Reagents | Reaction Conditions | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas | Room temperature to moderate heating, atmospheric to moderate pressure | This compound | High catalytic activity and selectivity | |
| Skeletal Nickel | Hydrogen gas | 90–95 °C (catalyst prep), optimized reaction conditions | This compound | High efficiency, enhanced selectivity with modifiers | |
| Raney Nickel | Hydrogen gas | Not specified | Allylic alcohols (from epoxidized alpha-ionone) | Regiospecific hydrogenation | nih.gov |
The synthesis of oxygenated this compound analogues has garnered significant interest due to their unique biological activities and sensory properties. A key example is 3-oxo-7,8-dihydro-alpha-ionone, which has been shown to possess antimicrobial properties.
The synthesis of these oxygenated derivatives often involves biotransformation or chemo-enzymatic methods. For example, the biotransformation of alpha-ionone using fungal unspecific peroxygenases (UPOs) can yield 3-hydroxy-alpha-ionone (B1250048) and 3-oxo-alpha-ionone. acs.orgcsic.esnih.gov These enzymes catalyze the oxygenation at the allylic position of the ionone ring. acs.orgcsic.es The regioselectivity can vary depending on the specific enzyme used. acs.orgcsic.es Similarly, certain strains of Streptomyces have been shown to hydroxylate alpha-ionone to 3-hydroxy-alpha-ionone with high regio- and stereoselectivity. researchgate.net
Furthermore, the synthesis of specific stereoisomers of oxygenated this compound analogues has been achieved. For instance, the optical isomers of 3-oxo-7,8-dihydro-alpha-ionone have been prepared to study the stereochemical specificity of their biological activities. nih.govglobalauthorid.com Chemo-enzymatic strategies have also been employed, such as the lipase-mediated resolution of hydroxylated ionone derivatives, to produce enantiomerically enriched oxygenated products. nih.govnih.gov
Table 2: Biotransformation of Alpha-Ionone to Oxygenated Derivatives
| Biocatalyst | Substrate | Key Products | Reference |
|---|---|---|---|
| Fungal Unspecific Peroxygenases (UPOs) | Alpha-ionone | 3-hydroxy-alpha-ionone, 3-oxo-alpha-ionone | acs.orgcsic.esnih.gov |
| Streptomyces fradiae Tü 27 | Alpha-ionone | 3-hydroxy-alpha-ionone | researchgate.net |
| Streptomyces arenae Tü 495 | Alpha-ionone | 3-hydroxy-alpha-ionone | researchgate.net |
| Streptomyces griseus ATCC 13273 | Alpha-ionone | 3-hydroxy-alpha-ionone | researchgate.net |
| Lipase PS | 4-hydroxy-gamma-ionone derivatives (from alpha-ionone) | Enantiopure 4-acetyl-gamma-ionone derivatives | nih.govnih.gov |
Biosynthetic Pathways and Metabolic Engineering Strategies for Dihydro Alpha Ionone
Carotenoid Metabolism and Apocarotenoid Biogenesis
Dihydro-alpha-ionone is a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of C40 carotenoids. nih.gov The biosynthesis of its direct precursor, α-ionone, is intrinsically linked to the broader metabolism of carotenoids within plants and microorganisms. These carotenoids are synthesized via the isoprenoid pathway and subsequently broken down to produce a variety of apocarotenoids, which serve diverse biological functions. frontiersin.org
The pivotal step in the formation of ionones is the enzymatic cleavage of carotenoid precursors by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). frontiersin.org These enzymes exhibit specificity for the double bonds within the carotenoid backbone. The formation of α-ionone and its isomer, β-ionone, results from the cleavage of the 9-10 and 9'-10' bonds of their respective carotenoid precursors. For instance, α-carotene is cleaved to yield α-ionone, while β-carotene is cleaved to produce β-ionone. wikipedia.org
Several subfamilies of CCDs have been identified, with CCD1 and CCD4 being primarily implicated in the generation of volatile apocarotenoids, including ionones. nih.gov
CCD1 Family : Enzymes in this family have been characterized in numerous plant species, including Dendrobium officinale, where the DoCCD1 enzyme was shown to catalyze the cleavage of β-carotene to form β-ionone. nih.govresearchgate.net These enzymes are noted for their role in producing flavor and aroma compounds in fruits and flowers. nih.gov
CCD4 Family : Research on Camellia sinensis (tea plant) has demonstrated that the CsCCD4 enzyme is responsible for producing β-ionone during the withering process, a key step in tea flavor development. acs.orgnih.gov The expression of the CsCCD4 gene was found to be induced by mechanical damage and low-temperature stress, indicating its role in both developmental processes and stress responses. acs.orgnih.gov
A one-pot synthesis method has been explored that couples the action of a CCD with an enoate reductase to produce dihydro-β-ionone directly from carotenoids, highlighting a metabolic engineering strategy to streamline production. researchgate.net In this system, a CCD from Petunia hybrida (PhCCD1) was selected for its high activity in cleaving carotenoids to produce the ionone (B8125255) intermediate. researchgate.net
The C40 carotenoids that serve as substrates for CCDs are themselves synthesized from universal C5 isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgoup.com In nature, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.com
Mevalonate (MVA) Pathway : Occurring in the cytosol of plants, animals, and fungi, the MVA pathway synthesizes IPP and DMAPP from acetyl-CoA. rsc.orgunivie.ac.at In plants, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols. rsc.org
Methylerythritol-Phosphate (MEP) Pathway : This pathway operates in the plastids of plants and many bacteria, using pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. oup.comcsic.es The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include the carotenoids. rsc.org
Therefore, the biosynthesis of α-ionone and subsequently this compound is directly dependent on the flux through the MEP pathway in plastids to generate the necessary carotenoid substrates. csic.esnih.gov Studies on Medicago truncatula have shown that specific isogenes of the MEP pathway, such as DXS2, are upregulated during arbuscular mycorrhizal symbiosis, which correlates with the accumulation of apocarotenoids. nih.gov This compartmentalization and differential regulation of the MVA and MEP pathways are key for controlling the production of different classes of terpenoids. rsc.org
Role of Carotenoid Cleavage Dioxygenases (CCDs) in Ionone Formation
Microbial and Plant Biotransformation of this compound Precursors
Once α-ionone is formed, it can undergo various enzymatic modifications, including reduction, oxidation, and glycosylation. These biotransformation steps are crucial for producing this compound and other related metabolites.
The conversion of α-ionone to this compound involves the saturation of the carbon-carbon double bond in the butenyl side chain. This reaction is catalyzed by enzymes known as enoate reductases (ERs), which belong to the old yellow enzyme family of flavoproteins. These enzymes asymmetrically reduce activated C=C bonds found in α,β-unsaturated aldehydes, ketones, and carboxylic acids. nih.gov
While much of the specific research has focused on the β-isomer, the enzymatic principle is directly applicable to α-ionone.
Research Findings : An enoate reductase from Artemisia annua, DBR1, was identified as having high conversion efficiency for transforming β-ionone into dihydro-β-ionone. nih.gov When expressed in a recombinant E. coli system, it yielded up to 308.3 mg/L of the product. nih.gov The optimal conditions for this purified enzyme were found to be a pH of 6.5 and a temperature of 45°C. nih.gov
Metabolic Engineering : A one-pot enzymatic system has been developed combining a carotenoid cleavage dioxygenase (PhCCD1) and an enoate reductase (AaDBR1) with an NADPH regeneration system. This cascade reaction successfully produced 13.34 mg/L of dihydro-β-ionone directly from carotenoid substrates, demonstrating a viable strategy for biocatalytic production. researchgate.net
The ionone ring and side chain can be further functionalized by hydroxylation and oxidation reactions, catalyzed primarily by fungal peroxygenases and cytochrome P450 monooxygenases. nih.govnih.gov These reactions add structural diversity to the apocarotenoid pool.
Fungal Unspecific Peroxygenases (UPOs) : These enzymes catalyze a wide range of oxyfunctionalization reactions. nih.gov Studies have shown that UPOs from various fungi can hydroxylate and oxidize α-ionone. Oxygenation preferentially occurs at the allylic C3 position of the cyclohexene (B86901) ring, yielding products such as 3-hydroxy-α-ionone and 3-oxo-α-ionone. nih.govacs.org The enzyme from Agrocybe aegerita (AaeUPO) showed high selectivity for producing 3-hydroxy-α-ionone, whereas the recombinant UPO from Hypsizygus intercontinentalis (rHinUPO) predominantly formed the keto-derivative, 3-oxo-α-ionone. acs.org
Cytochrome P450 Monooxygenases (CYPs) : CYPs are a vast superfamily of enzymes involved in the primary and secondary metabolism of plants and fungi, catalyzing diverse reactions including hydroxylation. nih.govkaust.edu.sabiorxiv.org In the context of apocarotenoids, CYPs are essential for creating structural diversity that can lead to biologically active molecules like hormones. frontiersin.orgnih.gov Engineered yeast systems expressing plant CYPs are a common tool for characterizing their function in apocarotenoid metabolism. nih.govkaust.edu.sa Microbial biotransformation studies using fungi like Aspergillus niger have demonstrated the conversion of α-ionol (the alcohol form of α-ionone) into 3-oxo-α-ionone, indicating the involvement of oxidative enzymes. researchgate.net
Table 1: Products of α-Ionone Biotransformation by Fungal Peroxygenases (UPOs) Data sourced from studies on the enzymatic conversion of α-ionone. acs.org
| Enzyme Source | Major Product | Minor Product(s) |
| Agrocybe aegerita (AaeUPO) | 3-hydroxy-α-ionone | 3-oxo-α-ionone |
| Marasmius rotula (MroUPO) | 3-hydroxy-α-ionone | 3-oxo-α-ionone |
| Coprinopsis cinerea (rCciUPO) | 3-hydroxy-α-ionone | 3-oxo-α-ionone |
| Hypsizygus intercontinentalis (rHinUPO) | 3-oxo-α-ionone | 3-hydroxy-α-ionone |
Hydroxylated apocarotenoids, including derivatives of this compound such as 3-oxo-7,8-dihydro-α-ionol (also known as Blumenol C), can be conjugated to sugar moieties in a process called glycosylation. nih.govresearchgate.net This reaction is catalyzed by Uridine Diphosphate-dependent Glycosyltransferases (UGTs). nih.gov
Glycosylation serves several important metabolic functions:
Increased Solubility and Stability : The addition of a sugar molecule, typically glucose, enhances the water solubility of otherwise lipophilic apocarotenoids, which facilitates their transport and storage within the cell. oup.com
Detoxification and Homeostasis : Glycosylation can reduce the potential toxicity of bioactive compounds and is a key mechanism for maintaining metabolic balance within plant cells. oup.com
Altered Biological Activity : The glycosylated form of an apocarotenoid can have different biological activities compared to its aglycone (non-sugar) form. For instance, the glycoside of a norisoprenoid was shown to have higher phytotoxic potential than its aglycone. nih.govresearchgate.net
Research has identified specific UGTs from Nicotiana benthamiana and Mentha × piperita that catalyze the glucosylation of C13-apocarotenols. nih.govoup.com One notable enzyme, MpUGT86C10 from peppermint, was effective at glucosylating 3-oxo-7,8-dihydro-α-ionol (Blumenol C), a compound structurally related to modified this compound. nih.govresearchgate.net These UGTs can attach glucose to either the cyclohexene ring or the butene side chain, depending on the enzyme and substrate. oup.com
This compound is a valuable aroma compound noted for its woody and floral scent profile. thegoodscentscompany.com While traditionally sourced through chemical synthesis, biotechnological production using microbial cell factories presents a promising and sustainable alternative. This involves leveraging metabolic engineering to construct and optimize biosynthetic pathways in heterologous hosts. The production of this compound in such systems is generally conceived as a two-step process: first, the biosynthesis of its direct precursor, α-ionone, followed by the enzymatic reduction of the side-chain double bond.
**3.3. Heterologous Expression Systems for this compound Production
The development of microbial platforms for producing valuable chemicals like this compound has centered on industrially robust and genetically tractable microorganisms. Escherichia coli and Saccharomyces cerevisiae are the most prominent hosts for this purpose due to their well-understood genetics, rapid growth, and established toolkits for metabolic engineering. nih.govnih.govacs.org The heterologous production of this compound relies on introducing a synthetic pathway to produce α-ionone, which is then converted to the final product by a reductase enzyme.
The engineering of S. cerevisiae and E. coli for this compound production involves the introduction of a multi-gene pathway for α-ionone synthesis, followed by an enzymatic reduction step.
Step 1: Biosynthesis of α-Ionone
The biosynthetic pathway to α-ionone is not native to these microbes and must be introduced via heterologous gene expression. The pathway begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are naturally produced by the host's metabolism (the mevalonate (MVA) pathway in S. cerevisiae and the methylerythritol phosphate (B84403) (MEP) pathway in E. coli). The engineered pathway consists of the following steps:
Geranylgeranyl Diphosphate (GGPP) Synthesis: A geranylgeranyl diphosphate synthase (GGPPS or CrtE) is used to condense IPP and DMAPP units to form the C20 precursor, GGPP.
Phytoene (B131915) Synthesis: Phytoene synthase (CrtB) dimerizes two molecules of GGPP to produce phytoene.
Lycopene (B16060) Synthesis: A phytoene desaturase (CrtI) introduces four double bonds into phytoene to yield lycopene.
ε-Carotene Synthesis: Lycopene ε-cyclase (LcyE) catalyzes the formation of two ε-rings at both ends of the lycopene molecule to produce ε-carotene.
α-Ionone Formation: A carotenoid cleavage dioxygenase (CCD), such as CCD1 from Osmanthus fragrans (OfCCD1), cleaves ε-carotene at the 9,10 and 9',10' positions to release two molecules of α-ionone. nih.govgoogle.com
Successful production of α-ionone has been demonstrated in both E. coli and S. cerevisiae by expressing the necessary enzymes from various sources. nih.govgoogle.com
Step 2: Reduction to this compound
The final step is the reduction of the C7-C8 double bond (α,β-unsaturated bond) in the butenone side chain of α-ionone. This conversion is catalyzed by enoate reductases, particularly enzymes from the Old Yellow Enzyme (OYE) family. nih.govresearchgate.net
Saccharomyces cerevisiae possesses its own set of endogenous OYEs (e.g., OYE2 and OYE3) that can reduce α,β-unsaturated aldehydes and ketones. nih.gov This intrinsic capability makes it a suitable host for the final reduction step. Studies on the related compound dihydro-β-ionone have shown that S. cerevisiae can efficiently convert β-ionone into its dihydro form. nih.gov It is highly probable that these same enzymes would act on α-ionone to produce this compound. Recombinant S. cerevisiae strains expressing OYEs from other yeasts have also been developed as efficient whole-cell biocatalysts for the selective reduction of activated alkenes. nih.govresearchgate.net
Escherichia coli does not possess the same endogenous OYE activity. Therefore, for E. coli to produce this compound, a heterologous enoate reductase must be co-expressed with the α-ionone pathway. Research on dihydro-β-ionone production identified a highly efficient enoate reductase, DBR1 from Artemisia annua, which, when expressed in E. coli, converted β-ionone to dihydro-β-ionone with high yield. d-nb.info This suggests that expressing DBR1 or a similar enoate reductase in an α-ionone-producing E. coli strain would be a viable strategy for this compound biosynthesis.
Table 1: Key Enzymes and Host Organisms for the Biosynthesis of α-Ionone (Precursor to this compound)
| Enzyme | Gene Source | Function | Host Organism | Reference |
|---|---|---|---|---|
| Carotenoid Cleavage Dioxygenase 1 (CCD1) | Osmanthus fragrans | Cleavage of ε-carotene to α-ionone | E. coli | nih.govacs.org |
| Lycopene ε-cyclase (LcyE) | Lactuca sativa (lettuce) | Conversion of lycopene to ε-carotene | E. coli | nih.gov |
| Carotenoid Cleavage Dioxygenase (CCD1) | - | Cleavage of carotenoids to ionones | S. cerevisiae | google.com |
| Lycopene ε-cyclase (EC) | - | Conversion of lycopene to ε-carotene | S. cerevisiae | google.com |
| Enoate Reductase (DBR1) | Artemisia annua | Reduction of β-ionone to dihydro-β-ionone | E. coli | d-nb.info |
| Old Yellow Enzymes (OYEs) | Saccharomyces cerevisiae (endogenous) | Reduction of α,β-unsaturated ketones | S. cerevisiae | nih.govnih.gov |
To achieve economically viable titers of this compound, simply introducing the biosynthetic genes is insufficient. Extensive metabolic engineering is required to optimize the reconstructed pathway and channel the metabolic flux towards the target molecule. Strategies applied to the production of α-ionone and related compounds are directly applicable.
Pathway Reconstruction: The entire biosynthetic pathway, from GGPP to α-ionone, is reconstructed by assembling the required heterologous genes into expression plasmids or by integrating them into the host chromosome. For instance, genes such as crtE, crtB, crtI, LcyE, and a CCD1 variant are assembled into operons for expression in E. coli. nih.govresearchgate.net
Metabolic Flux Optimization: Several strategies have been employed to enhance the production of the precursor, α-ionone, which would in turn boost the final yield of this compound.
Enzyme Engineering and Substrate Channeling: The carotenoid cleavage dioxygenase (CCD) is often a rate-limiting step due to low activity or poor accessibility to its hydrophobic carotenoid substrate, which is typically located in the cell membrane. nih.govresearchgate.net To overcome this, protein fusion strategies have been successfully implemented. Fusing the soluble CCD1 enzyme to the membrane-bound lycopene ε-cyclase (LcyE) brings the enzyme into close proximity with its substrate (ε-carotene), facilitating substrate channeling. This approach significantly enhances the reaction rate and has been shown to improve α-ionone production by over 2.5-fold in E. coli. nih.govacs.orgresearchgate.net
Balancing Pathway Expression: Fine-tuning the expression levels of each pathway enzyme is crucial to avoid the accumulation of inhibitory intermediates and to maximize the carbon flux towards the final product. This can be achieved by using promoters of varying strengths or by altering gene copy numbers.
Enhancing Precursor Supply: Increasing the intracellular pool of the C5 precursors IPP and DMAPP is a common strategy to boost the production of all terpenoids. This is accomplished by overexpressing key enzymes in the native MVA pathway of S. cerevisiae or the MEP pathway of E. coli.
Co-culture Engineering: A powerful optimization strategy involves dividing the metabolic pathway between two different microbial species. This approach was effectively used for dihydro-β-ionone production, where an engineered E. coli strain was responsible for producing β-ionone from glycerol, and a S. cerevisiae strain was used to efficiently reduce it to dihydro-β-ionone. nih.gov This co-culture system increased the final product titer significantly by leveraging the strengths of each microbe. nih.gov A similar system could be designed for this compound, with E. coli producing α-ionone and S. cerevisiae performing the final reduction.
Table 2: Metabolic Engineering Strategies for Optimizing Ionone Production
| Strategy | Method | Target Compound | Organism | Outcome | Reference |
|---|---|---|---|---|---|
| Enzyme Fusion / Substrate Channeling | Fusion of lycopene ε-cyclase (LcyE) and carotenoid cleavage dioxygenase 1 (CCD1). | α-Ionone | E. coli | >2.5-fold increase in α-ionone concentration. | nih.govresearchgate.net |
| Enzyme Engineering | Site-directed mutagenesis of CCD1 to improve catalytic properties. | α-Ionone | E. coli | Synergistic improvement in production yield. | nih.govacs.org |
| Co-culture System | E. coli produces β-ionone; S. cerevisiae reduces it to the dihydro form. | Dihydro-β-ionone | E. coli & S. cerevisiae | Increased titer from 8 mg/L to 27 mg/L. | nih.gov |
| Screening for Efficient Reductases | Screening of four enoate reductases for whole-cell biotransformation. | Dihydro-β-ionone | E. coli | Identified DBR1 from A. annua as highly efficient, achieving 308.3 mg/L. | d-nb.info |
Biological and Ecological Functionality of Dihydro Alpha Ionone
Role in Plant-Herbivore Communication and Defense Mechanisms
Apocarotenoids are crucial signaling molecules in the intricate communication networks between plants and insects. nih.govnih.gov They can act as attractants for pollinators or as repellents and deterrents against herbivores, playing a vital role in plant defense. mdpi.comnih.govfrontiersin.org
Attractant and Repellent Properties Against Specific Insect Pests
Research indicates that dihydro-alpha-ionone may possess attractive properties for certain herbivorous insects. However, specific studies detailing these interactions are limited. Much of the available research has focused on its isomers and derivatives, which exhibit distinct effects on insect behavior. For instance, while β-ionone acts as a repellent to the crucifer flea beetle (Phyllotreta cruciferae), its close relative, dihydro-beta-ionone, is an attractant for the same insect. nih.govresearchgate.net Similarly, the derivative 3-oxo-7,8-dihydro-α-ionone has been identified as a male attractant for the solanaceous fruit fly, Bactrocera latifrons. oup.com These findings highlight the specificity of insect olfactory systems and how minor structural changes in a molecule can reverse its behavioral effect from repellent to attractant.
Table 1: Behavioral Effects of this compound and Related Compounds on Specific Insects
| Compound | Insect Species | Observed Effect | Reference |
|---|---|---|---|
| This compound | Certain Herbivorous Insects (unspecified) | Attractant | |
| 3-Oxo-7,8-dihydro-α-ionone | Solanaceous fruit fly (Bactrocera latifrons) | Attractant | oup.com |
| Dihydro-beta-ionone | Crucifer flea beetle (Phyllotreta cruciferae) | Attractant | nih.govresearchgate.net |
| Beta-ionone | Crucifer flea beetle (Phyllotreta cruciferae), Two-spotted spider mite (Tetranychus urticae) | Repellent | nih.govresearchgate.net |
| Alpha-ionone (B122830) | Crucifer flea beetle (Phyllotreta cruciferae), Two-spotted spider mite (Tetranychus urticae) | No significant activity | nih.govresearchgate.net |
Induction of Plant Defense Responses
Plants can release volatile organic compounds (VOCs) to prime their own defenses or those of neighboring plants against herbivore attacks. While the role of some apocarotenoids in this process is established, direct evidence for this compound is currently lacking. Research on its precursor, α-ionone, has shown that it can induce plant resistance against the western flower thrips (Frankliniella occidentalis) in tomato plants. frontiersin.orgcarotenoiddb.jp Exposing tomato plants to α-ionone vapor enhanced the expression of defense-related genes, such as those for basic β-1,3-glucanase and chitinase, leading to a decreased survival rate of the thrips without the compound itself being directly insecticidal. carotenoiddb.jp This defense induction by α-ionone occurs through a signaling pathway that is independent of jasmonic acid, a common phytohormone involved in insect defense. frontiersin.org
Allelopathic Interactions in Plant Systems
Allelopathy is a biological phenomenon where one plant influences the growth and development of other plants by releasing chemical compounds into the environment. jst.go.jp Many apocarotenoids, particularly those with hydroxy- or oxo-functional groups, are known to act as potent plant growth inhibitors and allelochemicals. biorxiv.org For example, derivatives such as 3-oxo-7,8-dihydro-α-ionol (also known as Blumenol C) and other related norisoprenoids have demonstrated allelopathic activity. biorxiv.org The glycosylation of these compounds, a common metabolic modification in plants, can further enhance their phytotoxic potential, possibly by facilitating their exudation from roots into the soil. biorxiv.org While these findings point to a role for the broader class of dihydro-ionone derivatives in plant-plant interactions, specific studies on the allelopathic properties of this compound itself have not been reported in the searched literature.
Antimicrobial and Antifungal Activities in Biological Systems
This compound and its derivatives are part of the chemical arsenal (B13267) that plants use to defend against microbial pathogens. biorxiv.org In vitro studies have shown that certain apocarotenoids can inhibit the growth of various bacteria and fungi. Specifically, the derivative 3-oxo-7,8-dihydro-α-ionone has been noted for its antimicrobial and antifungal activity. biorxiv.org
Evidence for the antimicrobial potential of this compound itself comes from the analysis of plant extracts. It was identified as the most abundant compound (84.4%) in an acetone (B3395972) root extract of the carnivorous pitcher plant Sarracenia purpurea. nih.gov This extract demonstrated notable antibacterial activities and had the highest total phenolic and flavonoid content compared to other extracts from the same plant. nih.gov this compound was also found as a minor component (0.20%) in the essential oil of Saussurea costus roots, an oil which exhibited antimicrobial effects against several bacterial and fungal strains. scielo.br
Table 2: Antimicrobial Activity of Plant Extracts Containing this compound
| Plant Source | Extract Type | Relative Abundance of this compound | Observed Activity | Reference |
|---|---|---|---|---|
| Sarracenia purpurea (Pitcher Plant) | Acetone root extract | 84.4% (Major compound) | Showed the highest antibacterial activity among tested extracts. | nih.gov |
| Saussurea costus | Root essential oil | 0.20% | Essential oil showed antimicrobial activity against S. epidermidis, C. albicans, S. aureus, and others. | scielo.br |
Mechanisms of Biological Activity at the Molecular and Cellular Levels (Excluding Human-Specific Contexts)
The biological effects of this compound are mediated through its interaction with specific molecular targets. In plant-herbivore communication, the primary mechanism involves the activation of olfactory receptors in insects, which leads to a behavioral response.
At the cellular level within plants, this compound is formed from the oxidative cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govkent.ac.uk Its biological activity can be further modulated by other enzymes. For instance, the detection of a 7,8-dehydrogenase in Nicotiana species suggests a potential pathway for the interconversion of dihydro-ionone and ionone (B8125255) compounds. biorxiv.org Furthermore, enzymes called uridine-diphosphate (B1259127) glycosyltransferases (UGTs) can attach sugar molecules (glycosylation) to apocarotenoids, which can alter their solubility, stability, and biological functions, such as their allelopathic potency. biorxiv.org
A potential molecular target for the antimicrobial or allelopathic activity of this compound is the enzyme dihydroorotase. nih.gov This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital building blocks for DNA and RNA. In silico (computational) analysis of compounds found in Sarracenia purpurea root extract predicted that 7,8-dihydro-α-ionone has a high binding affinity for dihydroorotase, suggesting it could act as an inhibitor. nih.gov While this specific docking study was performed on the human version of the enzyme, dihydroorotase is highly conserved across different kingdoms of life, including plants and microbes, making it a plausible target for the compound's growth-inhibiting effects in these organisms as well.
Advanced Analytical Methodologies for Dihydro Alpha Ionone Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural identification of Dihydro-alpha-ionone, providing detailed information about its atomic composition and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing researchers to piece together the molecular framework.
In the ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. Key features include signals for the methyl groups, the protons on the cyclohexene (B86901) ring, and those on the butyl side chain. The chemical shift (δ) of these protons and their splitting patterns (multiplicity) reveal their electronic environment and proximity to other protons.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A characteristic signal for this compound is the resonance of the carbonyl carbon (C=O) of the ketone group, which appears far downfield. Other signals correspond to the carbons of the gem-dimethyl group, the methyl groups, and the various CH and CH₂ groups of the ring and side chain. The structures of newly synthesized ionone (B8125255) derivatives are routinely elucidated using ¹H and ¹³C NMR. nih.govmdpi.com
Representative NMR Data for this compound
The following table presents representative, predicted chemical shifts based on the known structure of this compound and spectral data from structurally similar compounds.
| ¹H NMR (Representative) | ¹³C NMR (Representative) |
| Chemical Shift (δ) ppm | Multiplicity |
| ~5.4 | Broad Singlet |
| ~2.4 | Triplet |
| ~2.1 | Singlet |
| ~1.9-2.2 | Multiplet |
| ~1.6 | Singlet |
| ~0.9 | Singlet |
| ~0.8 | Singlet |
Infrared (IR) spectrometry is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. gcms.cz
The most prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the region of 1705-1725 cm⁻¹. For related dihydro-γ-ionone structures, this peak has been observed around 1684 cm⁻¹. nih.gov Other significant absorptions include those from C-H stretching of the alkane and alkene portions of the molecule, which are found around 2850-3000 cm⁻¹. nih.gov
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| ~2850-3000 | C-H | Alkane/Alkene |
| ~1715 | C=O | Ketone |
| ~1640 | C=C | Alkene (weak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Elucidation
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction products or natural extracts, and for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for both the qualitative and quantitative analysis of this compound. In this method, the sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The retention time in the GC provides a preliminary identification, with one analysis noting a retention time of 14.822 minutes for this compound. aaup.edu For definitive identification, the mass spectrum, which shows the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments, serves as a molecular fingerprint. Data from the NIST spectral library shows that this compound has a prominent mass fragment at m/z 121 and another significant fragment at m/z 136. researchgate.net The fragmentation of the related α-ionone suggests that these fragments arise from specific cleavages of the molecular structure. researchgate.netresearchgate.net GC-MS is also used to determine the chemical purity of synthesized ionone derivatives. nih.gov It has been successfully used to identify 7,8-Dihydro-α-ionone as a major compound in certain plant extracts. pfigueiredo.org
Key Mass Fragments for this compound from GC-MS Analysis
| Mass-to-Charge (m/z) | Relative Intensity | Putative Fragment |
|---|---|---|
| 194 | Low | Molecular Ion [M]⁺ |
| 136 | High | Result of ring fragmentation |
For highly complex samples where standard GC cannot separate all components, multidimensional gas chromatography (MDGC), including comprehensive two-dimensional GC (GC×GC), offers significantly enhanced resolution. mdpi.comresearchgate.net This technique uses two columns with different stationary phases connected in series. researchgate.net Fractions from the first column are transferred to the second column for further separation, allowing for the resolution of compounds that would otherwise co-elute. researchgate.net
MDGC is particularly valuable for analyzing trace-level components in intricate matrices like wine or essential oils. nih.govnist.gov In studies of wine volatiles, GC×GC has been used to create detailed chemical fingerprints, where this compound was identified as a compound potentially contributing to floral aroma characteristics. nist.gov The superior separation power of MDGC is also crucial for resolving isomers and preparing samples for subsequent stereochemical analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Enantiodifferentiation and Stereochemical Analysis of this compound
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often have distinct biological and sensory properties, their separation and analysis are critical.
Enantioselective gas chromatography is the primary method for this purpose. This technique employs a chiral stationary phase (CSP) in the GC column, which interacts differently with each enantiomer, leading to different retention times and thus, separation. aaup.edu Cyclodextrin derivatives are common CSPs used for the chiral separation of ionones and related compounds. pfigueiredo.org
This methodology allows researchers to determine the enantiomeric ratio or enantiomeric excess (ee) in a sample, which is vital for authenticity control and for understanding structure-activity relationships. nih.gov For example, in related ionone compounds, it has been shown that one enantiomer can be responsible for the characteristic aroma while the other is nearly odorless. The analysis of specific isomers of related dihydro-ionone compounds has demonstrated that different enantiomers can have vastly different biological activities. pfigueiredo.org MDGC can be configured for chiral analysis by using an enantioselective column as the second dimension (GC-eGC), providing a powerful tool for resolving enantiomers within complex mixtures. mdpi.com
Emerging Research Applications and Future Directions in Dihydro Alpha Ionone Studies
Dihydro-alpha-ionone as a Chiral Building Block in Complex Molecule Synthesis
The stereochemistry of a molecule is crucial in determining its biological activity and sensory properties. This compound possesses chiral centers, making its enantiomers valuable starting materials, or chiral building blocks, for the asymmetric synthesis of more complex molecules. This is particularly relevant in the creation of novel fragrance compounds and pharmaceuticals where specific stereoisomers are often responsible for the desired effect.
Research has demonstrated the use of this compound derivatives in the enantioselective synthesis of other molecules. For example, an efficient method for the synthesis of enantiomerically enriched 10-ethyl-7,8-dihydro-γ-ionone isomers has been developed using a lipase-mediated resolution protocol. nih.gov This highlights the potential of enzymes in selectively producing specific stereoisomers of ionone (B8125255) derivatives. Furthermore, stereospecific palladium-mediated elimination of an allylic acetate (B1210297) derived from a this compound precursor can yield target compounds with excellent enantiomeric excess. nih.govepa.gov
A study published in Organic Letters detailed the enantioselective synthesis of (R)-dihydro-alpha-ionone with a high enantiomeric excess (98% ee). nih.gov This was achieved through an anti-S(N)2' substitution of a functionalized zinc organometallic. Such methods that yield high enantiopurity are critical for producing compounds with specific and predictable biological or olfactory properties. The ability to selectively synthesize specific enantiomers of this compound and its derivatives opens up possibilities for creating new molecules with unique scents or therapeutic activities.
Key Synthetic Strategies:
Lipase-mediated kinetic resolution: This enzymatic approach allows for the separation of enantiomers from a racemic mixture. nih.govepa.gov
Asymmetric catalysis: The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. nih.gov
Organometallic chemistry: Functionalized organometallic reagents can be used for stereoselective additions and substitutions. nih.gov
The development of these synthetic strategies is crucial for unlocking the full potential of this compound as a versatile chiral building block for a wide range of applications.
Development of Biotechnological Platforms for Sustainable and Enantioselective Production
Traditionally, many fragrance and flavor compounds are extracted from natural sources or produced through chemical synthesis. However, these methods can be unsustainable, resource-intensive, and may not be environmentally friendly. orrosiy.com Biotechnology offers a promising alternative for the sustainable and enantioselective production of compounds like this compound. researchgate.netmairfragrance.comnih.gov
Microbial-based approaches, in particular, are gaining traction as a practical and economical alternative to plant-based methods for producing terpene derivatives. nih.govnih.gov These methods often involve the use of genetically engineered microorganisms, such as yeast or bacteria, to produce specific compounds through fermentation. mairfragrance.com This "synthetic biology" approach allows for the replication of scent molecules found in nature without directly harvesting natural resources. mairfragrance.com
Advantages of Biotechnological Production:
Sustainability: Reduces reliance on potentially overexploited natural resources and energy-intensive chemical processes. orrosiy.com
Enantioselectivity: Biocatalysts, such as enzymes, can produce enantiomerically pure compounds under mild reaction conditions. nih.gov
Customization: Manipulation of microbial fermentation processes can lead to the creation of novel scent profiles. orrosiy.com
Ethical Considerations: Eliminates the need for animal-derived ingredients. orrosiy.com
Major fragrance houses are already exploring biotechnology to produce key ingredients, indicating a significant shift in the industry. mairfragrance.com Research into the biotransformation of terpenes is of particular interest as it allows for the production of specific, enantiomerically pure flavors and fragrances. nih.gov For instance, studies have explored the use of recombinant yeast cells expressing human enzymes for the stereo- and regioselective reduction of related compounds, a process that could be adapted for this compound production. researchgate.net The development of efficient microbial cell factories is a promising solution to meet the growing demand for sustainable and high-quality fragrance ingredients. nih.govnih.gov
Investigation of Uncharacterized Biological Roles and Receptor Interactions
While this compound is well-known for its fragrance, its biological activities are not yet fully understood. Research into ionones and their derivatives suggests a range of potential biological effects, including antimicrobial, anti-inflammatory, and even interactions with insect olfactory receptors. ontosight.aimdpi.com
Studies have shown that some apocarotenoids, the class of compounds to which this compound belongs, can inhibit the growth of various fungi and bacteria. For example, 3-oxo-7,8-dihydro-alpha-ionone has demonstrated significant antimicrobial activity. biorxiv.org This suggests that this compound itself may possess similar properties, warranting further investigation for its potential use as a natural preservative.
The interaction of ionone derivatives with olfactory receptors is a key area of research. This compound's characteristic scent is a result of its activation of specific olfactory receptors in the nasal epithelium. Beyond human perception, these interactions can influence the behavior of other organisms. For instance, while β-ionone has been shown to repel certain insects, dihydro-β-ionone has been found to be an attractant for the crucifer flea beetle. nih.gov This suggests that this compound may also play a role in plant-herbivore interactions.
The biological activity of ionone derivatives is not limited to their scent. Some studies have suggested potential antioxidant and anti-inflammatory properties. ontosight.aiencyclopedia.pub While α-ionone has shown antioxidant potential, this compound is noted for its superior stability in formulations. The hydrophobic nature of ionones allows them to potentially traverse cellular membranes and interact with a variety of receptors beyond just olfactory ones. encyclopedia.pub Further research is needed to fully characterize the biological roles of this compound and its interactions with various receptors, which could lead to new applications in agriculture and medicine. ontosight.ai
Computational Chemistry and Molecular Modeling Approaches for Structure-Activity Relationship Studies
Computational chemistry and molecular modeling are powerful tools for understanding the relationship between a molecule's structure and its activity. These methods can be used to predict the properties of new compounds, design more effective molecules, and understand the mechanisms of their interactions with biological targets. semanticscholar.org
In the context of this compound and its derivatives, these computational approaches are being used to study their olfactory properties and potential biological activities. For example, molecular docking studies can be used to predict how these molecules bind to olfactory receptors, providing insights into why they have a particular scent. researchgate.netnih.gov This information can then be used to design new fragrance molecules with specific odor profiles.
Structure-activity relationship (SAR) studies, often employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the structural features of a series of compounds with their biological activity. semanticscholar.orgnih.gov Such studies have been performed on ionone-based chalcones to understand their anti-prostate cancer activity by modeling their interaction with the androgen receptor. semanticscholar.orgnih.gov These models can help in designing novel compounds with enhanced potency. nih.gov
By creating 3D models of molecules and their target receptors, researchers can visualize the interactions and identify key structural features responsible for a particular effect. semanticscholar.orgnih.gov This can guide the synthesis of new derivatives with improved properties. For example, modeling studies on bicyclic ionone derivatives helped in understanding the spatial arrangement of structural features relevant to their violet odor and their binding to olfactory receptors. researchgate.netnih.gov These computational methods are invaluable for accelerating the discovery and development of new compounds based on the this compound scaffold.
Q & A
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine NMR spectroscopy (¹H for proton environments, ¹³C for carbon backbone) with IR to confirm functional groups (e.g., carbonyl). Compare spectral data with published databases (e.g., SciFinder, NIST Chemistry WebBook) to resolve ambiguities. For stereochemical analysis, employ NOESY or computational modeling (DFT) .
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17
Q. How should researchers conduct literature reviews to identify gaps in this compound studies?
- Methodology : Use systematic review frameworks (e.g., PRISMA) to screen primary sources from PubMed, Scopus, and Web of Science. Filter keywords ("this compound," "biosynthesis," "bioactivity") and prioritize peer-reviewed journals. Annotate contradictions in reported bioactivities (e.g., antimicrobial vs. non-significant results) to guide hypothesis formulation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivities of this compound across studies?
- Methodology : Perform meta-analysis to quantify effect sizes and heterogeneity. Control for variables like solvent polarity in bioassays or microbial strain variability. Validate findings using orthogonal assays (e.g., MIC tests vs. time-kill curves for antimicrobial activity) .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
- Methodology : Apply molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., enzymes in microbial pathways). Validate predictions with in vitro enzymatic inhibition assays. Use MD simulations to assess stability of ligand-receptor complexes under physiological conditions .
Q. What experimental designs minimize bias in ecological toxicity studies of this compound?
- Methodology : Implement blinded or randomized trials for exposure assays (e.g., Daphnia magna mortality tests). Use positive/negative controls and dose-response curves to distinguish compound-specific effects from background noise. Report confidence intervals and p-values to quantify uncertainty .
Data Management and Reproducibility
Q. How should researchers archive raw and processed data for this compound studies?
- Methodology : Deposit raw spectral data in repositories (e.g., Zenodo, Figshare) with standardized metadata (e.g., solvent, instrument model). Processed data (e.g., normalized bioactivity curves) should be included in the main text, while large datasets (e.g., RNA-seq from toxicity studies) go into supplementary files. Use version control (Git) for code used in computational analyses .
Q. What frameworks ensure reproducibility in synthetic protocols for this compound derivatives?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document reaction parameters (e.g., stirring speed, inert gas flow) in machine-readable formats. Share synthetic routes via platforms like Chemotion or protocols.io .
Ethical and Theoretical Considerations
Q. How can researchers address ethical concerns in bioactivity testing of this compound?
Q. What theoretical frameworks guide hypothesis generation for this compound’s ecological roles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
